An In-Depth Technical Guide to 2-(4-Bromophenoxy)-6-(trifluoromethyl)pyridine: A Key Building Block in Chemical and Pharmaceutical Research
An In-Depth Technical Guide to 2-(4-Bromophenoxy)-6-(trifluoromethyl)pyridine: A Key Building Block in Chemical and Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(4-Bromophenoxy)-6-(trifluoromethyl)pyridine, a versatile heterocyclic compound with significant potential in medicinal chemistry and agrochemical development. We will delve into its chemical identity, synthesis, physicochemical properties, and key applications, offering field-proven insights and detailed protocols to support your research and development endeavors.
Core Chemical Identity and Identifiers
2-(4-Bromophenoxy)-6-(trifluoromethyl)pyridine is a substituted pyridine derivative characterized by the presence of a 4-bromophenoxy group at the 2-position and a trifluoromethyl group at the 6-position of the pyridine ring.[1] This unique substitution pattern imparts a combination of desirable properties, including metabolic stability and specific electronic characteristics, making it a valuable scaffold in the design of bioactive molecules.
Table 1: Core Identifiers for 2-(4-Bromophenoxy)-6-(trifluoromethyl)pyridine
| Identifier | Value | Source(s) |
| CAS Number | 1086376-15-9 | [1][2] |
| IUPAC Name | 2-(4-bromophenoxy)-6-(trifluoromethyl)pyridine | [1] |
| Chemical Formula | C₁₂H₇BrF₃NO | [1][2] |
| Molecular Weight | 318.09 g/mol | [3] |
| SMILES | FC(F)(F)c1cccc(n1)Oc2ccc(Br)cc2 | [1] |
| InChI Key | NXNINSYTRHJREQ-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physicochemical properties of 2-(4-Bromophenoxy)-6-(trifluoromethyl)pyridine are crucial for its handling, formulation, and biological activity. The trifluoromethyl group significantly influences its lipophilicity and metabolic stability.[4]
Table 2: Physicochemical Data for 2-(4-Bromophenoxy)-6-(trifluoromethyl)pyridine
| Property | Value | Source(s) |
| Physical State | Solid | [1] |
| Solubility | Moderately soluble in organic solvents | [1] |
| XLogP3 | 4.3 | [5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Rotatable Bond Count | 2 | [5] |
| Topological Polar Surface Area | 22.1 Ų | [5] |
Synthesis and Mechanism
The synthesis of 2-(4-Bromophenoxy)-6-(trifluoromethyl)pyridine typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This well-established method in heterocyclic chemistry involves the displacement of a suitable leaving group, such as a halogen, from the pyridine ring by a nucleophile.
Rationale Behind the Synthetic Approach
The pyridine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. The presence of a strong electron-withdrawing group, such as the trifluoromethyl group at the 6-position, further activates the ring towards nucleophilic substitution at the 2-position. The reaction of 2-chloro-6-(trifluoromethyl)pyridine with 4-bromophenol in the presence of a suitable base is a common and effective method for the synthesis of the target compound.
Experimental Protocol: Synthesis of 2-(4-Bromophenoxy)-6-(trifluoromethyl)pyridine
This protocol is based on established methods for the synthesis of analogous phenoxy-pyridine derivatives.
Materials:
-
2-Chloro-6-(trifluoromethyl)pyridine
-
4-Bromophenol
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
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To a solution of 4-bromophenol (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to form the corresponding phenoxide.
-
Add 2-chloro-6-(trifluoromethyl)pyridine (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-(4-Bromophenoxy)-6-(trifluoromethyl)pyridine.
Diagram 1: Synthesis Workflow of 2-(4-Bromophenoxy)-6-(trifluoromethyl)pyridine
Caption: Synthetic route to 2-(4-Bromophenoxy)-6-(trifluoromethyl)pyridine.
Applications in Drug Discovery and Development
The 2-phenoxy-6-(trifluoromethyl)pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The trifluoromethyl group often enhances metabolic stability and receptor binding affinity, while the phenoxy group provides a versatile point for further functionalization to optimize pharmacological properties.
Kinase Inhibitors
Derivatives of the 2-phenoxypyridine scaffold have been investigated as potent inhibitors of various kinases, which are key targets in oncology and inflammatory diseases. For example, a series of 2-phenoxypyridine derivatives have been developed as c-Jun N-terminal kinase (JNK) inhibitors.[1] The structure-activity relationship (SAR) studies of these compounds could guide the design of new inhibitors based on the 2-(4-Bromophenoxy)-6-(trifluoromethyl)pyridine core.
Lysyl Oxidase-Like 2 (LOXL2) Inhibitors
Derivatives of 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine have been identified as potent and selective inhibitors of lysyl oxidase-like 2 (LOXL2), an enzyme implicated in fibrotic diseases.[5] One such derivative, PAT-1251, has progressed to Phase 1 clinical trials.[5] This highlights the potential of the 2-(phenoxy)-6-(trifluoromethyl)pyridine core in developing therapeutics for fibrosis.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 2-(4-Bromophenoxy)-6-(trifluoromethyl)pyridine. It is intended for laboratory use only by trained professionals.
Hazard Identification:
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Based on data for similar compounds, it may be harmful if swallowed.
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses with side-shields or goggles.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.
Handling and Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Conclusion
2-(4-Bromophenoxy)-6-(trifluoromethyl)pyridine is a valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery and agrochemical research. Its unique structural features, including the metabolically stable trifluoromethyl group and the readily functionalizable bromophenoxy moiety, make it an attractive starting material for the development of new kinase inhibitors, anti-fibrotic agents, and other bioactive molecules. This guide provides a solid foundation of its chemical properties, a reliable synthetic protocol, and insights into its potential applications, empowering researchers to leverage this compound in their scientific pursuits.
References
-
PubChem. 2-(2-Bromophenoxy)-6-(trifluoromethyl)pyridine. [Link]
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Chen, W., Lin, L., Ruiz, C. H., Cameron, M. D., Duckett, D. R., & Kamenecka, T. M. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & medicinal chemistry letters, 21(23), 7072–7075. [Link]
-
Inagaki, T., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 146-161. [Link]
-
Bond, A. D., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of medicinal chemistry, 60(10), 4403–4423. [Link]
Sources
- 1. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents [patents.google.com]
- 3. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]
